![molecular formula C23H24ClFN4O2S B2840623 N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1216842-71-5](/img/structure/B2840623.png)
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
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Description
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H24ClFN4O2S and its molecular weight is 474.98. The purity is usually 95%.
The exact mass of the compound N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research on H2-Receptor Antagonists
Compounds containing the imidazole ring, such as ranitidine, have been extensively studied for their role as H2-receptor antagonists. Ranitidine hydrochloride, for instance, has demonstrated powerful inhibition of nocturnal and pentagastrin-stimulated gastric secretion, making it a candidate for clinical trials in treating conditions like duodenal ulceration (N. Peden, J. Saunders, K. Wormsley, 1979). This suggests that compounds with imidazole components might find applications in gastrointestinal research, particularly in the modulation of gastric acid secretion.
Novel Anti-Inflammatory and Analgesic Agents
The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) has led to the synthesis of compounds like ST-679, which is designed to exhibit anti-inflammatory properties through unique molecular mechanisms (L. Annunziato, G. di Renzo, 1993). This indicates a potential application area for compounds with specific functional groups aimed at treating inflammation and pain through non-traditional pathways.
Enhancing Drug Bioavailability
Improving the bioavailability of therapeutic agents, especially those susceptible to rapid metabolism, is a critical area of research. Compounds designed to limit the inactivation process of drugs, like BP 2-94, a histamine H3 receptor agonist prodrug, exemplify the application of chemical modifications to enhance drug efficacy (A. Rouleau et al., 1997). This approach could be relevant for the compound , suggesting its potential in developing more effective therapeutic molecules by improving pharmacokinetic profiles.
Anesthetic and Sedative Drug Development
The benzodiazepine class of drugs, which includes midazolam, has provided invaluable insights into the development of compounds for anesthesia and sedation (P. Heizmann, W. Ziegler, 1981). The structural features contributing to their pharmacological activities can inform the synthesis of new agents with improved safety and efficacy profiles for use in medical procedures.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S.ClH/c1-16-4-9-19(30-2)21-22(16)31-23(26-21)28(12-3-11-27-13-10-25-15-27)20(29)14-17-5-7-18(24)8-6-17;/h4-10,13,15H,3,11-12,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHJUOMQWRMLPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride |
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